![molecular formula C15H21NO7 B587525 2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate CAS No. 1246819-38-4](/img/structure/B587525.png)
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate
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Description
“2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate” is a chemical compound with the molecular formula C15H21NO7 . It’s a labelled analogue of 2-(1,1-Diethoxy-2-methyl)propyl 4’-Nitrophenyl Carbonate, which is an intermediate in the preparation of Docetaxel Metabolites .
Molecular Structure Analysis
The compound has a molecular weight of 333.37 . Its IUPAC name is 1,1,1,3,3,3-hexadeuterio-2-(diethoxymethyl)propan-2-yl carbonate .Physical And Chemical Properties Analysis
The compound is soluble in Chloroform, Dichloromethane, and Ethyl Acetate . It appears as a white solid .Scientific Research Applications
Palladium-Catalyzed Annulation
Palladium-catalyzed annulation of aryl-1,2-diols with propargylic carbonates, including methyl 1-methylprop-2-ynyl carbonate, has been studied for the synthesis of dihydro-benzodioxines. This research provides insights into the regioselectivities observed in reactions involving nitro-substituted diphenols, demonstrating the role of electronic and steric effects in determining product distribution (Labrosse, Lhoste, Delbecq, & Sinou, 2003).
Kinetics and Mechanism Studies
The kinetics and mechanisms of the aminolysis and phenolysis of nitrophenyl carbonates have been extensively studied, revealing the intricacies of nucleophilic substitution reactions. These studies contribute to a deeper understanding of reaction mechanisms, including the formation of intermediates and the influence of substituents on reaction rates (Castro, Aliaga, Campodónico, & Santos, 2002).
Synthesis of Functionalized Tetramic Acids
Research on the synthesis of functionalized tetramic acids and 2-amino-4-pyrrolinones using a p-nitrophenyl carbonate linker demonstrates the utility of nitrophenyl carbonates in the preparation of complex organic molecules. This work highlights the versatility of these reagents in organic synthesis, offering a route to optically active compounds with potential biological activity (Prousis, Detsi, & Igglessi-Markopoulou, 2005).
Solid-Phase Synthesis Techniques
Developments in solid-phase synthesis techniques using activated nitrophenyl carbonate linkers have been reported. These methods facilitate the efficient production of diverse substituted aminofuranones, showcasing the role of nitrophenyl carbonate derivatives in modern synthetic chemistry (Matiadis, Prousis, & Igglessi-Markopoulou, 2009).
Molecular Crystal Structure Analysis
The molecular crystal structure analysis of compounds synthesized from nitrophenyl carbonates provides essential data for understanding the molecular arrangements and interactions within crystalline materials. These studies are crucial for the development of materials with specific properties, including pharmaceuticals and advanced materials (Maru & Shah, 2013).
properties
IUPAC Name |
(1,1-diethoxy-2-methylpropan-2-yl) (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO7/c1-5-20-13(21-6-2)15(3,4)23-14(17)22-12-9-7-11(8-10-12)16(18)19/h7-10,13H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOVDVGEWOCIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Diethoxy-2-methyl)propyl 4'-Nitrophenyl Carbonate |
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